molecular formula C10H16N2O2 B13908423 Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate

Cat. No.: B13908423
M. Wt: 196.25 g/mol
InChI Key: SOCQUIKGDVOLDR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 1-ethyl group, methyl substituents at the 3- and 5-positions, and an ethyl ester moiety at the 4-position. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated). Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

The synthesis of such compounds often involves condensation reactions using reagents like triethyl orthoformate and acetic anhydride, followed by cyclization or functionalization steps .

Properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-12-8(4)9(7(3)11-12)10(13)14-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQUIKGDVOLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring followed by selective alkylation and esterification steps. The key synthetic steps are:

  • Formation of the pyrazole core via condensation of hydrazines with 1,3-dicarbonyl compounds.
  • Introduction of methyl groups at the 3 and 5 positions on the pyrazole ring.
  • Alkylation at the 1-position with ethyl halides to install the ethyl substituent.
  • Esterification at the 4-position to form the ethyl carboxylate group.

Detailed Synthetic Route

Step 1: Pyrazole Ring Formation

The pyrazole ring is synthesized by the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic catalysis. For example, acetylacetone (2,4-pentanedione) or its derivatives can be reacted with hydrazine hydrate to yield 3,5-dimethylpyrazole intermediates.

Step 2: Alkylation at the 1-Position

The 1-position alkylation is achieved by treating the pyrazole intermediate with ethyl halides such as ethyl bromide or ethyl iodide under basic conditions (e.g., potassium carbonate or sodium hydride as base) to selectively introduce the ethyl group.

Step 3: Esterification at the 4-Position

The carboxylate group at the 4-position is introduced by esterification of the corresponding pyrazole-4-carboxylic acid with ethanol, typically in the presence of a dehydrating acid catalyst such as sulfuric acid or by using acid chlorides and subsequent reaction with ethanol.

Patent-Documented Preparation Method (Related Compound Insight)

Although direct literature on this compound is limited, a closely related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has a well-documented preparation method in patent CN106187894A. This patent outlines a two-step process that can be adapted for the preparation of this compound by analogy:

Step Reaction Description Conditions Outcome
A Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate 100–150 °C, 8–12 hours, potassium carbonate catalyst, nitrogen atmosphere Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester intermediate
B Chlorination using hydrochloric acid, hydrogen peroxide, and dichloroethane 20–30 °C for dropwise addition, then 50–70 °C for 5–7 hours 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

Purification involves temperature-controlled crystallization, washing with sodium sulfite and sodium carbonate solutions, drying over anhydrous sodium sulfate, and vacuum distillation to achieve purity up to 96.9% and yield up to 95.2%.

Though this patent focuses on a chlorinated derivative, the core synthetic principles — pyrazole ring functionalization, selective alkylation, and esterification — are informative for preparing this compound.

Research Findings on Preparation Conditions and Optimization

Reaction Conditions

  • Temperature: Pyrazole ring formation typically occurs at moderate temperatures (room temperature to 100 °C), while alkylation requires mild heating (50–80 °C) to facilitate nucleophilic substitution.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diethylene glycol dimethyl ether are preferred for alkylation steps to enhance nucleophilicity and solubility.
  • Catalysts/Base: Potassium carbonate or sodium hydride are commonly used bases to deprotonate the pyrazole nitrogen for alkylation.
  • Purification: Recrystallization from ethanol or ethyl acetate and chromatographic techniques (silica gel column chromatography) are employed to achieve high purity.

Yield and Purity

Typical yields for the multi-step synthesis range from 70% to 90%, depending on reaction scale and purification efficiency. Purity levels exceeding 95% are achievable with optimized recrystallization and chromatographic methods.

Comparative Table of Preparation Methods

Preparation Step Method Description Reagents/Conditions Yield (%) Purity (%) Notes
Pyrazole Ring Formation Condensation of hydrazine with 1,3-diketone Hydrazine hydrate, acetylacetone, acidic/basic catalysis, 25–80 °C 80–90 >95 Standard method for pyrazole core synthesis
Alkylation at 1-Position Reaction with ethyl halide under basic conditions Ethyl bromide/iodide, K2CO3 or NaH, DMF, 50–80 °C 75–85 >95 Selective alkylation, requires careful control
Esterification Ester formation from pyrazole-4-carboxylic acid Ethanol, H2SO4 catalyst or acid chloride intermediate 70–85 >95 Acid catalysis or acid chloride route
Purification Recrystallization, chromatography Ethanol, ethyl acetate, silica gel column - >95 Essential for removing side products

Summary and Expert Recommendations

  • The preparation of this compound involves classical heterocyclic chemistry techniques: pyrazole ring formation, selective alkylation, and esterification.
  • Reaction conditions must be optimized to prevent side reactions such as over-alkylation or ring degradation.
  • Purification strategies including recrystallization and chromatography are critical to achieving high-purity products suitable for research or industrial applications.
  • Adaptation of methods from closely related pyrazole derivatives, such as those documented in patent CN106187894A, provides valuable insights into process parameters and purification techniques.
  • Industrial scale-up benefits from continuous flow reactors and automated control of reaction parameters to enhance yield, purity, and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylates exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylate Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₉H₁₄N₂O₂ 1-ethyl, 3-CH₃, 5-CH₃ 182.22 Moderate lipophilicity; potential for agrochemical intermediates
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate () C₁₅H₁₈N₂O₃ 1-(4-methoxyphenyl), 3-CH₃, 5-CH₃ 274.32 Enhanced solubility due to methoxy group; applications in drug discovery
Ethyl 3,5-dimethyl-1-(5-[3-(trifluoromethyl)benzamido]pyridin-2-yl)-1H-pyrazole-4-carboxylate () C₂₁H₁₉F₃N₄O₃ 1-(pyridinyl with trifluoromethyl benzamido), 3-CH₃, 5-CH₃ 432.40 High electronegativity from CF₃; likely bioactive (e.g., kinase inhibition)
Ethyl 3-azido-1-(3,5-difluorobenzyl)-1H-pyrazole-4-carboxylate () C₁₃H₁₁F₂N₅O₂ 1-(3,5-difluorobenzyl), 3-N₃ 307.25 Reactivity in click chemistry; fluorinated groups improve metabolic stability
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid () C₁₁H₁₃N₃O₃ Isoxazole-3-carboxylic acid at pyrazole-4-position 235.24 Increased acidity (carboxylic acid); suited for metal coordination or prodrugs

Structural Variations and Electronic Effects

  • The trifluoromethyl benzamido-pyridinyl substituent in enhances electron-withdrawing effects, influencing binding affinity in biological targets.
  • 4-Position Functionalization :
    • The ethyl ester in the target compound balances lipophilicity and hydrolytic stability. Replacing it with a carboxylic acid (as in ) increases polarity and hydrogen-bonding capacity.
  • Heterocyclic Hybrids :
    • The isoxazole ring in and triazolo-pyrimidine derivatives (e.g., ) expand conjugation, altering UV-Vis absorption and redox properties.

Physicochemical and Reactivity Trends

  • Lipophilicity : Trifluoromethyl and difluorobenzyl groups () significantly increase logP values, enhancing membrane permeability.
  • Reactivity: The azido group in enables Huisgen cycloaddition (click chemistry), while the ethoxymethyleneamino group in facilitates nucleophilic substitutions.
  • Thermal Stability : Methyl and ethyl substituents (e.g., target compound, ) generally improve thermal stability compared to halogenated analogs.

Biological Activity

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate, also known as Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H12N2O2
  • Molecular Weight : 172.20 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various chemical interactions.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily attributed to its interactions with various biological targets.

Key Pharmacological Actions:

  • Anticancer Activity :
    • Pyrazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
    • Mechanisms of action may include inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial in cancer cell proliferation and survival .
  • Anti-inflammatory Effects :
    • Research indicates that compounds containing the pyrazole structure can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . this compound may similarly reduce inflammation through these pathways.
  • Antibacterial and Antiviral Properties :
    • Some studies have highlighted the antibacterial and antiviral activities of pyrazole derivatives, suggesting that this compound may also possess these properties .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

Study Activity Assessed Findings
AnticancerInhibited growth of MDA-MB-231 and HepG2 cells with IC50 values indicating significant antiproliferative effects.
Anti-inflammatoryDemonstrated COX inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
AntibacterialShowed activity against various bacterial strains in vitro.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor for several enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest :
    • It may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction :
    • Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells.

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